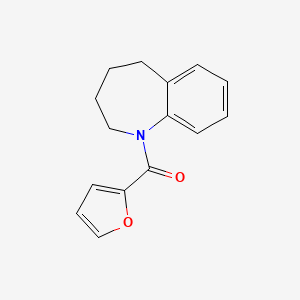
1-(2-Cyanopropyl)-3-cyclopentyl-1-methylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Cyanopropyl)-3-cyclopentyl-1-methylurea, also known as CPPU, is a synthetic cytokinin that has gained significant attention in the field of plant biotechnology. CPPU is a potent plant growth regulator that has been shown to enhance the growth and development of various crops, including fruits, vegetables, and ornamental plants.
作用機序
1-(2-Cyanopropyl)-3-cyclopentyl-1-methylurea acts as a cytokinin, a class of plant hormones that regulate cell division and differentiation. It binds to cytokinin receptors on the surface of plant cells, triggering a signaling cascade that ultimately leads to the activation of genes involved in cell division and growth. 1-(2-Cyanopropyl)-3-cyclopentyl-1-methylurea also interacts with other plant hormones, such as auxins and gibberellins, to coordinate plant growth and development.
Biochemical and Physiological Effects:
1-(2-Cyanopropyl)-3-cyclopentyl-1-methylurea has been shown to have various biochemical and physiological effects on plants. It increases the activity of enzymes involved in cell division, photosynthesis, and stress response. It also enhances the accumulation of sugars, amino acids, and other metabolites in plants. 1-(2-Cyanopropyl)-3-cyclopentyl-1-methylurea has been shown to improve the water use efficiency of plants, making them more resistant to drought stress.
実験室実験の利点と制限
1-(2-Cyanopropyl)-3-cyclopentyl-1-methylurea is a powerful tool for plant biotechnology research. It allows researchers to manipulate plant growth and development in a precise and controlled manner. However, 1-(2-Cyanopropyl)-3-cyclopentyl-1-methylurea can be expensive and difficult to obtain in some regions. Additionally, its use can be limited by regulations and safety concerns.
将来の方向性
The potential applications of 1-(2-Cyanopropyl)-3-cyclopentyl-1-methylurea in plant biotechnology are vast. Future research could focus on optimizing the use of 1-(2-Cyanopropyl)-3-cyclopentyl-1-methylurea in various crops, developing new formulations for its delivery, and exploring its potential use in stress tolerance and disease resistance. Additionally, the safety and environmental impact of 1-(2-Cyanopropyl)-3-cyclopentyl-1-methylurea use should be further investigated to ensure its sustainable use in agriculture.
Conclusion:
1-(2-Cyanopropyl)-3-cyclopentyl-1-methylurea is a potent plant growth regulator that has significant potential for use in plant biotechnology. Its ability to enhance plant growth and development has been extensively studied, and its applications in various crops have been demonstrated. Future research should focus on optimizing its use and exploring its potential in stress tolerance and disease resistance. 1-(2-Cyanopropyl)-3-cyclopentyl-1-methylurea is a valuable tool for plant biotechnology research, and its potential applications are promising for the future of agriculture.
合成法
1-(2-Cyanopropyl)-3-cyclopentyl-1-methylurea is synthesized using a multi-step reaction process that involves the reaction of 3-cyclopentyl-1-methylurea with acrylonitrile and sodium methoxide. The resulting product is then purified using various techniques, including recrystallization and column chromatography. The purity of 1-(2-Cyanopropyl)-3-cyclopentyl-1-methylurea is crucial for its effectiveness as a plant growth regulator.
科学的研究の応用
1-(2-Cyanopropyl)-3-cyclopentyl-1-methylurea has been extensively studied for its potential use in plant biotechnology. It has been shown to enhance cell division, promote shoot and root growth, delay senescence, improve fruit size and quality, and increase yield in various crops. 1-(2-Cyanopropyl)-3-cyclopentyl-1-methylurea has also been used to induce parthenocarpy, a process that results in the development of seedless fruits. Additionally, 1-(2-Cyanopropyl)-3-cyclopentyl-1-methylurea has been used to improve the post-harvest quality of fruits and vegetables by delaying ripening and reducing decay.
特性
IUPAC Name |
1-(2-cyanopropyl)-3-cyclopentyl-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O/c1-9(7-12)8-14(2)11(15)13-10-5-3-4-6-10/h9-10H,3-6,8H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKYKSMKUYLJEPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C(=O)NC1CCCC1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Cyanopropyl)-3-cyclopentyl-1-methylurea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methoxy-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]ethanone](/img/structure/B7513800.png)

![3-[[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methyl]benzonitrile](/img/structure/B7513822.png)
![N-benzyl-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B7513830.png)

![Cyclopropyl-[4-(2-methoxybenzoyl)piperazin-1-yl]methanone](/img/structure/B7513841.png)
![methyl 3-[[(E)-3-(3-chlorophenyl)prop-2-enoyl]amino]propanoate](/img/structure/B7513850.png)
![Cyclopropyl-[4-(4-methoxybenzoyl)piperazin-1-yl]methanone](/img/structure/B7513864.png)
![Cyclohexyl-[4-(cyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B7513871.png)

![tert-butyl 3-[(E)-3-(dimethylamino)prop-2-enoyl]piperidine-1-carboxylate](/img/structure/B7513885.png)
![N-cyclopropyl-1,2-dihydroimidazo[1,2-a]benzimidazole-3-carboxamide](/img/structure/B7513891.png)

![2-Cyclopentyl-1-[4-(cyclopropanecarbonyl)piperazin-1-yl]ethanone](/img/structure/B7513910.png)